molecular formula C11H13N5 B13368151 6,8,10-Trimethyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine

6,8,10-Trimethyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine

Cat. No.: B13368151
M. Wt: 215.25 g/mol
InChI Key: FVBKALBHIGURRZ-UHFFFAOYSA-N
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Description

6,8,10-Trimethyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine is a heterocyclic compound that belongs to the class of imidazopyrimidines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,10-Trimethyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often require acidic environments to facilitate the formation of the imidazopyrimidine core. Utilization of asymmetrical 1,3-diketones can lead to the formation of regioisomers .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8,10-Trimethyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially affecting its biological activity.

    Substitution: This reaction involves the replacement of one atom or group within the molecule with another, which can significantly change its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazopyrimidines.

Scientific Research Applications

6,8,10-Trimethyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8,10-Trimethyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For instance, it may act as an inhibitor of certain enzymes, thereby blocking a critical step in a metabolic pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8,10-Trimethyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine is unique due to its specific substitution pattern and the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows it to interact differently with biological targets compared to its analogs, potentially leading to unique therapeutic effects.

Properties

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

3,5,7-trimethyl-4,6,8,10,12-pentazatricyclo[7.4.0.02,6]trideca-1(13),2,4,9,11-pentaene

InChI

InChI=1S/C11H13N5/c1-6-10-9-4-12-5-13-11(9)15-8(3)16(10)7(2)14-6/h4-5,8H,1-3H3,(H,12,13,15)

InChI Key

FVBKALBHIGURRZ-UHFFFAOYSA-N

Canonical SMILES

CC1NC2=NC=NC=C2C3=C(N=C(N13)C)C

Origin of Product

United States

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